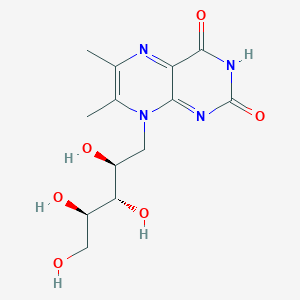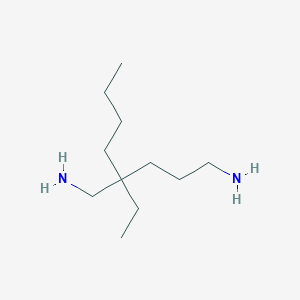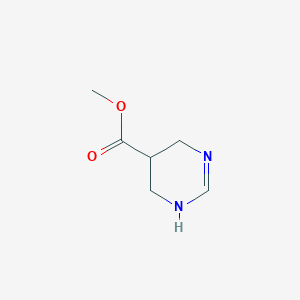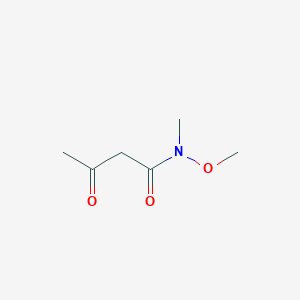
6,7-Dimethyl-8-ribityllumazine
Overview
Description
6,7-Dimethyl-8-(1-D-ribityl)lumazine: is a pteridine derivative that plays a crucial role in the biosynthesis of riboflavin (vitamin B2). It is a lumazine compound substituted with methyl groups at positions 6 and 7 and a 1-D-ribityl group at position 8. This compound is significant in various biological processes and is found in organisms such as plants, fungi, and microorganisms .
Mechanism of Action
Target of Action
The primary target of 6,7-Dimethyl-8-ribityllumazine (DMDRL) is the enzyme This compound synthase . This enzyme plays a crucial role in the biosynthesis of riboflavin (vitamin B2), which is essential for cellular growth and function .
Mode of Action
DMDRL interacts with its target enzyme through a process known as condensation . Specifically, it catalyzes the formation of this compound by condensing 5-amino-6-(D-ribitylamino)uracil with 3,4-dihydroxy-2-butanone 4-phosphate . This reaction is the penultimate step in the biosynthesis of riboflavin .
Biochemical Pathways
The interaction of DMDRL with its target enzyme is part of the riboflavin biosynthetic process . Riboflavin, also known as vitamin B2, is a key component of the cofactors FAD and FMN, which are essential for various biochemical reactions, including oxidative metabolism and the electron transport chain.
Result of Action
The action of DMDRL results in the production of riboflavin, a vital nutrient that plays a key role in energy production, cellular function, and metabolism . Riboflavin is a component of two major coenzymes, flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are necessary for various biochemical reactions .
Biochemical Analysis
Biochemical Properties
6,7-Dimethyl-8-ribityllumazine is involved in the biosynthesis of riboflavin, where it interacts with riboflavin synthase. Riboflavin synthase catalyzes the transfer of a four-carbon unit from one molecule of this compound to another, resulting in the formation of riboflavin and 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione . This interaction is crucial for the production of riboflavin, which is further converted into FMN and FAD, essential cofactors in various enzymatic reactions .
Cellular Effects
This compound influences cellular processes by contributing to the biosynthesis of riboflavin, which is essential for the production of FMN and FAD. These cofactors are involved in numerous cellular processes, including redox reactions, energy production, and cellular metabolism . The presence of this compound ensures the availability of riboflavin, which in turn supports various cellular functions and maintains cellular health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its role as a substrate for riboflavin synthase. The enzyme catalyzes the condensation of two molecules of this compound, leading to the formation of riboflavin . This reaction involves the transfer of a four-carbon unit between the two substrate molecules, highlighting the intricate mechanism of riboflavin biosynthesis . The resulting riboflavin is then converted into FMN and FAD, which participate in various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound have been studied to understand its long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but its degradation can occur over time, affecting the efficiency of riboflavin biosynthesis . Long-term studies have shown that the presence of this compound is crucial for sustained riboflavin production and cellular health .
Dosage Effects in Animal Models
Studies on animal models have demonstrated that the effects of this compound vary with different dosages. At optimal doses, the compound supports riboflavin biosynthesis and cellular function without adverse effects . At higher doses, potential toxic effects may be observed, indicating the importance of maintaining appropriate dosage levels . These studies highlight the need for careful dosage regulation to ensure the beneficial effects of this compound in biological systems .
Metabolic Pathways
This compound is a key intermediate in the riboflavin biosynthesis pathway. It is synthesized from 5-amino-6-(D-ribitylamino)uracil and 3,4-dihydroxy-2-butanone 4-phosphate by the enzyme lumazine synthase . The resulting this compound is then converted into riboflavin by riboflavin synthase . This pathway is essential for the production of riboflavin, which is further converted into FMN and FAD, crucial cofactors in various metabolic processes .
Transport and Distribution
Within cells, this compound is transported and distributed to specific cellular compartments where riboflavin biosynthesis occurs . The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This ensures that this compound is available at the sites of riboflavin synthesis, supporting efficient production of this essential vitamin .
Subcellular Localization
This compound is localized in the cytosol and chloroplasts of cells, where it participates in riboflavin biosynthesis . The compound’s subcellular localization is directed by specific targeting signals and post-translational modifications that ensure its presence in the appropriate cellular compartments . This localization is crucial for the efficient functioning of the riboflavin biosynthesis pathway and the production of essential cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethyl-8-(1-D-ribityl)lumazine typically involves the condensation of 5-amino-6-(D-ribitylamino)uracil with 1-deoxy-L-glycero-tetrulose 4-phosphate. This reaction is catalyzed by the enzyme lumazine synthase and occurs under physiological conditions .
Industrial Production Methods: Industrial production of 6,7-Dimethyl-8-(1-D-ribityl)lumazine is often achieved through microbial fermentation processes. Microorganisms such as Escherichia coli and Saccharomyces cerevisiae are genetically engineered to overproduce the enzyme lumazine synthase, facilitating the efficient biosynthesis of the compound .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethyl-8-(1-D-ribityl)lumazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form riboflavin (vitamin B2).
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: The ribityl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products:
Oxidation: Riboflavin (vitamin B2).
Reduction: Precursors such as 5-amino-6-(D-ribitylamino)uracil.
Substitution: Various substituted lumazine derivatives.
Scientific Research Applications
Chemistry: 6,7-Dimethyl-8-(1-D-ribityl)lumazine is used as a precursor in the synthesis of riboflavin and its derivatives. It is also employed in studying the mechanisms of lumazine synthase and related enzymes .
Biology: In biological research, this compound is used to investigate the metabolic pathways of riboflavin biosynthesis in microorganisms and plants. It serves as a model compound for studying enzyme-substrate interactions .
Medicine: The compound’s role in riboflavin biosynthesis makes it relevant in medical research, particularly in understanding vitamin B2 deficiency and developing supplements .
Industry: 6,7-Dimethyl-8-(1-D-ribityl)lumazine is utilized in the industrial production of riboflavin, which is an essential vitamin used in food fortification and dietary supplements .
Comparison with Similar Compounds
Riboflavin (Vitamin B2): The final product of the biosynthesis pathway involving 6,7-Dimethyl-8-(1-D-ribityl)lumazine.
5-Amino-6-(D-ribitylamino)uracil: A precursor in the biosynthesis pathway.
Lumazine: The parent compound of 6,7-Dimethyl-8-(1-D-ribityl)lumazine.
Uniqueness: 6,7-Dimethyl-8-(1-D-ribityl)lumazine is unique due to its specific role in the biosynthesis of riboflavin. Unlike its precursors and derivatives, it serves as a direct substrate for lumazine synthase, making it a critical intermediate in the pathway.
Properties
IUPAC Name |
6,7-dimethyl-8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]pteridine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O6/c1-5-6(2)17(3-7(19)10(21)8(20)4-18)11-9(14-5)12(22)16-13(23)15-11/h7-8,10,18-21H,3-4H2,1-2H3,(H,16,22,23)/t7-,8+,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDXRJZUAJBNFL-XKSSXDPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC(=O)NC(=O)C2=N1)CC(C(C(CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(C2=NC(=O)NC(=O)C2=N1)C[C@@H]([C@@H]([C@@H](CO)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90199199 | |
| Record name | 6,7-Dimethyl-8-ribityllumazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 6,7-Dimethyl-8-(1-D-ribityl)lumazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003826 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2535-20-8, 5118-16-1 | |
| Record name | 6,7-Dimethyl-8-ribityllumazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2535-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dimethyl-8-ribityllumazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005118161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dimethyl-8-ribityllumazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002535208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,7-Dimethyl-8-ribityllumazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90199199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RUSSUPTERIDINE IV | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1DSD0WC7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 6,7-Dimethyl-8-(1-D-ribityl)lumazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003826 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carbonyl chloride](/img/structure/B134929.png)

![(1S,3R,5E,7E)-1,3-Bis-[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10-triene-20-carboxaldehyde](/img/structure/B134932.png)
![[(5S)-3-[(E)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B134936.png)
![4-[(3-Hydroxypropyl)amino]benzoic acid](/img/structure/B134939.png)

![[(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-5-acetamido-2-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B134948.png)


![[(2R,3R,4S,5R)-3-hydroxy-4-(4-methoxybenzoyl)oxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 4-methoxybenzoate](/img/structure/B134953.png)

![2-Methylbenz[a]anthracene](/img/structure/B134955.png)
